ethyl 4-[7-amino-8-cyano-5-oxo[1,6]naphthyridin-6(5H)-yl]benzenecarboxylate
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Overview
Description
Ethyl 4-[7-amino-8-cyano-5-oxo[1,6]naphthyridin-6(5H)-yl]benzenecarboxylate is a complex organic compound featuring a naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[7-amino-8-cyano-5-oxo[1,6]naphthyridin-6(5H)-yl]benzenecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the naphthyridine core, followed by functionalization to introduce the amino, cyano, and oxo groups. The final step involves esterification to attach the ethyl benzenecarboxylate moiety.
Formation of the Naphthyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.
Functionalization: Introduction of the amino and cyano groups can be done via nucleophilic substitution reactions, while the oxo group can be introduced through oxidation reactions.
Esterification: The final step involves the reaction of the carboxylic acid derivative with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[7-amino-8-cyano-5-oxo[1,6]naphthyridin-6(5H)-yl]benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or to reduce the oxo group to a hydroxyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace the amino or cyano groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine or alcohol derivative.
Scientific Research Applications
Ethyl 4-[7-amino-8-cyano-5-oxo[1,6]naphthyridin-6(5H)-yl]benzenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 4-[7-amino-8-cyano-5-oxo[1,6]naphthyridin-6(5H)-yl]benzenecarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 4-[7-amino-8-cyano-5-oxo[1,6]naphthyridin-6(5H)-yl]benzenecarboxylate can be compared with other naphthyridine derivatives:
This compound: Unique due to the presence of both cyano and amino groups.
Ethyl 4-[7-amino-5-oxo[1,6]naphthyridin-6(5H)-yl]benzenecarboxylate: Lacks the cyano group, which may affect its reactivity and binding properties.
Ethyl 4-[7-amino-8-cyano[1,6]naphthyridin-6(5H)-yl]benzenecarboxylate: Lacks the oxo group, which can influence its chemical stability and reactivity.
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
Biological Activity
Ethyl 4-[7-amino-8-cyano-5-oxo[1,6]naphthyridin-6(5H)-yl]benzenecarboxylate, a compound characterized by its complex heterocyclic structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting a comprehensive overview of its pharmacological properties.
Chemical Structure
The molecular formula of this compound is C18H14N4O3 with a molecular weight of approximately 334.33 g/mol. The compound features a naphthyridine core, which is known for its diverse biological activities.
Antitumor Activity
Research indicates that naphthyridine derivatives exhibit significant antitumor properties. This compound has been investigated for its potential as an antitumor agent. A study highlighted that compounds with similar naphthyridine structures demonstrated efficacy against various cancer cell lines, including melanoma and leukemia .
Case Study: In Vivo Evaluation
A notable in vivo study evaluated the anticancer effects of related compounds against Ehrlich ascites carcinoma (EAC) cells. The results showed that treatment with these compounds led to a significant reduction in tumor volume and cell count, suggesting their potential as chemotherapeutic agents .
The mechanism underlying the antitumor activity of this compound may involve the induction of apoptosis in cancer cells. The activation of caspase pathways has been observed, indicating that these compounds can trigger programmed cell death .
Antioxidant Properties
In addition to their anticancer effects, derivatives of naphthyridine have shown promising antioxidant activity. This property is crucial as oxidative stress is a significant contributor to cancer progression and other diseases. The antioxidant capacity may enhance the therapeutic potential of these compounds by protecting normal cells from oxidative damage during treatment .
Table: Summary of Biological Activities
Activity | Effect | Reference |
---|---|---|
Antitumor | Significant reduction in tumor volume | |
Induction of Apoptosis | Activation of caspase pathways | |
Antioxidant | Protection against oxidative stress |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler naphthyridine derivatives. Various synthetic routes have been explored to optimize yield and purity .
Synthetic Pathway Overview
- Starting Materials : Utilize commercially available naphthyridine derivatives.
- Reagents : Employ reagents such as malononitrile and ethyl cyanoacetate.
- Reaction Conditions : Reflux in appropriate solvents like ethanol or methanol.
- Purification : Use chromatographic techniques to isolate the desired product.
Properties
IUPAC Name |
ethyl 4-(7-amino-8-cyano-5-oxo-1,6-naphthyridin-6-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3/c1-2-25-18(24)11-5-7-12(8-6-11)22-16(20)14(10-19)15-13(17(22)23)4-3-9-21-15/h3-9H,2,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWOWQYTBQJDQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=C(C3=C(C2=O)C=CC=N3)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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